2-Hydroxy-7-nitrofluoren

Übersicht

Beschreibung

2-Hydroxy-7-nitrofluorene is an organic compound belonging to the class of fluorenes. Fluorenes are characterized by their structure, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene moiety . This compound is notable for its applications in scientific research, particularly in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

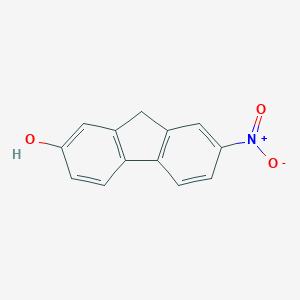

2-Hydroxy-7-nitrofluorene is characterized by the following chemical structure:

- Molecular Formula : C13H9NO3

- CAS Number : 23119

The compound features a hydroxyl group (-OH) and a nitro group (-NO2) attached to a fluorene backbone, which contributes to its reactivity and interaction with biological systems.

Molecular Probes in DNA Studies

2-Hydroxy-7-nitrofluorene has been utilized as a polarity probe in DNA research. It has been incorporated into DNA duplexes to study the effects of abasic sites on DNA structure and dynamics. The NMR solution structure of 2-HF linked into a 13mer DNA duplex has revealed significant insights into how such modifications affect the stability and conformation of DNA .

Key Findings:

- The incorporation of 2-HF allows for the examination of local structural changes in DNA.

- It serves as a tool for understanding the mechanisms of DNA damage and repair processes.

Environmental Toxicology

The compound has been investigated for its role as an environmental pollutant, particularly in relation to its carcinogenic properties. Studies have shown that 2-HF can undergo metabolic transformations that lead to the formation of reactive intermediates capable of inducing DNA damage .

Research Highlights:

- Metabolic studies indicated that 2-HF is reduced in biological systems, resulting in products that may interact with cellular macromolecules.

- Its potential as a model compound for studying nitroaromatic pollutants has been emphasized due to its relevance in assessing environmental health risks.

Fluorescent Probes for Biological Interactions

Recent advancements have demonstrated that derivatives of 2-HF can be used as fluorescent probes to monitor interactions between nucleic acids and proteins. These probes exhibit solvatochromic properties, allowing researchers to detect changes in their environment based on fluorescence shifts .

Applications:

- Probing DNA-protein interactions, particularly with tumor suppressor proteins like p53.

- Investigating microenvironmental changes within nucleic acid structures.

Case Studies

Wirkmechanismus

Target of Action

The primary target of 2-Hydroxy-7-nitrofluorene is DNA . This compound has been shown to interact with DNA, specifically by being linked into a 13mer DNA duplex opposite an abasic site .

Mode of Action

2-Hydroxy-7-nitrofluorene interacts with its target, DNA, by being covalently linked into the DNA duplex . The compound occupies a well-defined position in place of a base pair but can flip around the long axis on a millisecond time scale . This interaction can cause changes in the DNA structure and function.

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-7-nitrofluorene involve the conversion of nitro-aromatics to reduced products, notably the hydroxylamines, by the enzyme nitroreductase . These reduced products can interact directly with DNA and can cause mutations .

Pharmacokinetics

It has been identified in human blood, suggesting that it can be absorbed and distributed in the body . More research is needed to fully understand the compound’s pharmacokinetics and their impact on bioavailability.

Result of Action

The interaction of 2-Hydroxy-7-nitrofluorene with DNA can lead to mutations . Additionally, some of the metabolites of 2-Hydroxy-7-nitrofluorene are more toxic to certain organisms (e.g., Green algae) than the parent compound .

Action Environment

The action of 2-Hydroxy-7-nitrofluorene can be influenced by environmental factors. For instance, when mixed with reducing agents, including hydrides, sulfides, and nitrides, it may begin a vigorous reaction that culminates in a detonation . Furthermore, the compound may explode in the presence of a base such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Hydroxy-7-nitrofluorene are largely unexplored. It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It has been identified in human blood, suggesting that it may have some impact on cellular processes

Molecular Mechanism

It has been suggested that the compound may be converted to endocrine-disrupting metabolites by cytochrome P450 1A1 (CYP1A1) in human cells . The exact mechanism, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is still largely unexplored.

Metabolic Pathways

It has been suggested that the compound may be involved in certain metabolic processes, potentially interacting with various enzymes or cofactors

Subcellular Localization

It has been suggested that the compound may be linked into a 13mer DNA duplex opposite an abasic site , suggesting a potential role in DNA interactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxy-7-nitrofluorene can be synthesized from 2-amino-7-nitrofluorene. The synthesis involves a substitution reaction where the amino group is replaced by a hydroxyl group . The reaction conditions typically include the use of hydrazine and a hydrogenation catalyst such as palladium, platinum, nickel, or iron .

Industrial Production Methods: Industrial production of 2-Hydroxy-7-nitrofluorene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-7-nitrofluorene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-keto-7-nitrofluorene.

Reduction: Formation of 2-hydroxy-7-aminofluorene.

Substitution: Formation of various substituted fluorenes depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

- 2-Aminofluorene

- 2-Nitrofluorene

- 2-Nitrosofluorene

Comparison: 2-Hydroxy-7-nitrofluorene is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-aminofluorene and 2-nitrofluorene, 2-Hydroxy-7-nitrofluorene has a higher potential for forming reactive intermediates that can interact with DNA and other macromolecules . The presence of the hydroxyl group also allows for additional chemical modifications, making it a versatile compound for various applications.

Biologische Aktivität

2-Hydroxy-7-nitrofluorene (HNF) is a nitroaromatic compound that has garnered attention due to its biological activity, particularly its interactions with DNA and potential mutagenic effects. This article delves into the biochemical properties, mechanisms of action, and implications of HNF in biological systems, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H9NO3

- Molecular Weight : 229.22 g/mol

- CAS Number : 6633-40-5

HNF features a hydroxyl group and a nitro group attached to a fluorene backbone, which influences its reactivity and biological interactions.

Target of Action

The primary target of HNF is DNA . The compound can covalently bind to DNA, leading to structural modifications that may result in mutations.

Mode of Action

HNF interacts with DNA through the formation of adducts, wherein it becomes integrated into the DNA duplex. This integration can disrupt normal base pairing and lead to errors during DNA replication.

Biochemical Pathways

The metabolic conversion of nitroaromatics like HNF involves reduction processes mediated by enzymes such as nitroreductase, leading to the formation of reactive intermediates, including hydroxylamines. These metabolites can further interact with cellular macromolecules .

Mutagenicity

HNF has been identified as a mutagenic agent. Its ability to form DNA adducts is linked to increased mutation rates in various biological systems. Studies have demonstrated that exposure to HNF can lead to significant genetic alterations in cultured cells .

Cellular Impact

Research indicates that HNF can influence cellular processes such as apoptosis and cell proliferation. The compound's presence in human blood suggests systemic absorption and potential effects on human health .

Case Studies and Research Findings

- DNA Adduct Formation : In vitro studies have shown that HNF forms stable adducts with DNA, which can be quantified using high-performance liquid chromatography (HPLC) methods. The resulting adducts were linked to increased mutation rates in bacterial assays .

- Cytotoxicity Assessment : The cytotoxic effects of HNF were evaluated using various cell lines, revealing a dose-dependent increase in cell death correlated with the concentration of HNF. The half-maximal inhibitory concentration (IC50) values varied among different cell types, indicating differential sensitivity .

- Environmental Impact Studies : Research has indicated that environmental factors can modulate the biological activity of HNF. For example, its interaction with reducing agents can enhance its mutagenic potential, suggesting that environmental conditions play a critical role in its biological effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-nitro-9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-11-2-4-13-9(7-11)5-8-6-10(14(16)17)1-3-12(8)13/h1-4,6-7,15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTOHJFKIJLYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074871 | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-7-nitrofluorene is a solid. | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6633-40-5 | |

| Record name | 2-HYDROXY-7-NITROFLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20506 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7-Nitro-9H-fluoren-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6633-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-ol, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006633405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002667838 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7-nitrofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxy-7-nitrofluorene interact with DNA and what are the downstream effects?

A1: 2-hydroxy-7-nitrofluorene (HNF) can be covalently linked into a DNA duplex, typically replacing a base pair to minimize steric strain []. NMR studies reveal that HNF preferentially resides within the DNA helix, adopting two distinct orientations with approximately equal populations []. This interaction allows researchers to investigate local DNA dynamics and hydration. For instance, HNF fluorescence reports on the ultrafast motions of water molecules directly interacting with the DNA helix, providing insights into the biopolymer's hydration shell dynamics [].

Q2: Can you describe the structural characteristics of 2-hydroxy-7-nitrofluorene, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of 2-hydroxy-7-nitrofluorene, these can be easily deduced from its structure.

Q3: How do structural modifications of 2-hydroxy-7-nitrofluorene influence its interactions with DNA?

A3: While the provided research focuses primarily on HNF, a related molecule, 2-aminopurine (2AP), offers insights into the structure-activity relationship []. When 2AP is incorporated into a DNA duplex, it leads to alterations in helical parameters and affects the base pair lifetimes of neighboring bases []. This suggests that even small structural changes in the fluorophore can impact its interaction with DNA and the subsequent structural and dynamic perturbations. Further research with systematically modified HNF derivatives would be needed to fully elucidate the structure-activity relationship for this molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.